molecular formula C22H44N2O2 B14678367 N,N'-dioctylhexanediamide CAS No. 37118-48-2

N,N'-dioctylhexanediamide

Cat. No.: B14678367
CAS No.: 37118-48-2
M. Wt: 368.6 g/mol
InChI Key: ZGZLVCQADFTQMF-UHFFFAOYSA-N
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Description

N,N’-Dioctylhexanediamide is an organic compound with the molecular formula C22H44N2O2 It is a diamide derivative of hexane, where two octyl groups are attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dioctylhexanediamide typically involves the reaction of hexanediamine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-dioctylhexanediamide can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dioctylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides.

    Reduction: Reduction of N,N’-dioctylhexanediamide can yield primary amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxamides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N,N’-Dioctylhexanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N,N’-dioctylhexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylhexanediamide: A smaller analog with similar chemical properties but different solubility and reactivity.

    N,N’-Diethylhexanediamide: Another analog with ethyl groups instead of octyl groups, affecting its hydrophobicity and melting point.

Uniqueness

N,N’-Dioctylhexanediamide is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as in drug delivery and polymer chemistry.

Properties

CAS No.

37118-48-2

Molecular Formula

C22H44N2O2

Molecular Weight

368.6 g/mol

IUPAC Name

N,N'-dioctylhexanediamide

InChI

InChI=1S/C22H44N2O2/c1-3-5-7-9-11-15-19-23-21(25)17-13-14-18-22(26)24-20-16-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

ZGZLVCQADFTQMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCC

Origin of Product

United States

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